An In-depth Technical Guide to 3-(2-Aminophenyl)imidazolidine-2,4-dione: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 3-(2-Aminophenyl)imidazolidine-2,4-dione: Structure, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 3-(2-Aminophenyl)imidazolidine-2,4-dione, a heterocyclic compound built upon the privileged imidazolidine-2,4-dione (hydantoin) scaffold. While direct experimental data for this specific molecule is limited in current literature, this document synthesizes established knowledge of the hydantoin chemical class to project its chemical characteristics, plausible synthetic routes, and potential as a modulator of biological pathways for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Imidazolidine-2,4-dione Scaffold
The imidazolidine-2,4-dione, or hydantoin, ring system is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1][2] This five-membered heterocyclic core is present in a variety of clinically significant drugs, underscoring its importance as a "privileged scaffold" — a molecular framework that can interact with multiple biological targets. Notable examples include the anticonvulsant Phenytoin, the antibacterial agent Nitrofurantoin, and the non-steroidal anti-androgen Enzalutamide.[3] The amenability of the hydantoin core to substitution at multiple positions allows for the fine-tuning of its pharmacological profile, making it a highly attractive starting point for the design of novel therapeutics.[4]
This guide focuses on a specific derivative, 3-(2-Aminophenyl)imidazolidine-2,4-dione, which incorporates an aminophenyl moiety at the N-3 position. This structural feature is of particular interest as aminophenyl groups are known to participate in key interactions with biological targets, such as kinases, making this molecule a compelling candidate for investigation in oncology and other therapeutic areas.[5][6]
Chemical Structure and Physicochemical Properties
The chemical structure of 3-(2-Aminophenyl)imidazolidine-2,4-dione consists of a central imidazolidine-2,4-dione ring substituted at the nitrogen atom in the 3-position with a 2-aminophenyl group.
Molecular Structure:
The physicochemical properties of the parent hydantoin scaffold provide a baseline for predicting the characteristics of its derivatives.[7][8] The introduction of the 2-aminophenyl group is expected to significantly influence properties such as solubility, lipophilicity, and hydrogen bonding capacity.
Predicted Physicochemical Properties of 3-(2-Aminophenyl)imidazolidine-2,4-dione:
| Property | Predicted Value | Rationale for Prediction |
| Molecular Formula | C₉H₉N₃O₂ | Based on chemical structure |
| Molecular Weight | 191.19 g/mol | Calculated from molecular formula |
| Melting Point (°C) | >200 | Hydantoin core has a high melting point (218-220 °C); aromatic substitution may alter this.[7] |
| LogP | ~1.5 - 2.5 | The aminophenyl group increases lipophilicity compared to unsubstituted hydantoin. |
| Hydrogen Bond Donors | 2 | One from the N-1 position of the hydantoin ring and one from the amino group. |
| Hydrogen Bond Acceptors | 4 | Two carbonyl oxygens and the nitrogen of the amino group. |
| Aqueous Solubility | Low to moderate | The aromatic ring decreases solubility, while the amino group may slightly increase it. |
Spectroscopic Characterization:
Based on the analysis of structurally related N-aryl hydantoins, the following spectroscopic signatures can be anticipated for 3-(2-Aminophenyl)imidazolidine-2,4-dione:[9][10][11][12][13]
-
¹H NMR: Resonances for the aromatic protons of the aminophenyl ring are expected in the range of δ 6.5-8.0 ppm. The methylene protons (-CH₂-) of the hydantoin ring would likely appear around δ 4.0-4.5 ppm. The N-H proton of the hydantoin ring would be observed as a broad singlet, typically downfield. The protons of the amino group will also present as a singlet.
-
¹³C NMR: Carbonyl carbons of the hydantoin ring are expected to resonate at δ 150-175 ppm. The aromatic carbons will appear in the δ 110-150 ppm region. The methylene carbon of the hydantoin ring is anticipated around δ 40-50 ppm.
-
IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the imide group will be present around 1700-1780 cm⁻¹. N-H stretching vibrations for the hydantoin ring and the amino group are expected in the range of 3200-3400 cm⁻¹.
Synthesis of 3-(2-Aminophenyl)imidazolidine-2,4-dione
Proposed Synthetic Pathway:
A logical synthetic strategy would involve the reaction of glycine with 2-nitrophenyl isocyanate, followed by reduction of the nitro group to an amine.
A plausible synthetic workflow for 3-(2-Aminophenyl)imidazolidine-2,4-dione.
Experimental Protocol:
Step 1: Synthesis of N-(2-Nitrophenyl)carbamoyl]glycine
-
Dissolve glycine (1.0 eq) in a suitable aqueous alkaline solution (e.g., 1M NaOH).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of 2-nitrophenyl isocyanate (1.0 eq) in a water-miscible solvent (e.g., dioxane or acetone) dropwise with vigorous stirring.
-
Maintain the reaction at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter, wash the solid with cold water, and dry under vacuum to yield N-(2-nitrophenyl)carbamoyl]glycine.
Step 2: Synthesis of 3-(2-Nitrophenyl)imidazolidine-2,4-dione
-
Reflux a solution of N-(2-nitrophenyl)carbamoyl]glycine in a strong acid (e.g., 6M HCl) for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 3-(2-nitrophenyl)imidazolidine-2,4-dione.
Step 3: Synthesis of 3-(2-Aminophenyl)imidazolidine-2,4-dione
-
Suspend 3-(2-nitrophenyl)imidazolidine-2,4-dione in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. Common methods include:
-
Catalytic Hydrogenation: Use of H₂ gas in the presence of a catalyst like Palladium on carbon (Pd/C).
-
Chemical Reduction: Use of a metal in acidic media, such as tin(II) chloride (SnCl₂) in concentrated HCl.
-
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
After the reaction is complete, filter off the catalyst (if used).
-
Neutralize the reaction mixture with a base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 3-(2-aminophenyl)imidazolidine-2,4-dione.
Potential Biological Activities and Mechanism of Action
The hydantoin scaffold is associated with a diverse array of biological activities, and the introduction of the aminophenyl substituent at the N-3 position opens up possibilities for targeted therapeutic interventions.[2][15]
Anticancer Activity:
Numerous hydantoin derivatives have demonstrated potent anticancer activity.[3] The aminophenyl moiety is a common feature in many kinase inhibitors, as the amino group can form crucial hydrogen bonds within the ATP-binding pocket of these enzymes.[5][6]
-
Kinase Inhibition: It is hypothesized that 3-(2-aminophenyl)imidazolidine-2,4-dione could function as a kinase inhibitor. Receptor tyrosine kinases (RTKs) such as VEGFR, EGFR, and PDGFR are often dysregulated in cancer and are validated targets for cancer therapy.[16] The aminophenyl group could anchor the molecule in the hinge region of the kinase domain, while the hydantoin core and its substituents could occupy adjacent hydrophobic pockets, leading to competitive inhibition of ATP binding.[6]
Potential mechanism of action as a kinase inhibitor.
Neuroprotective Activity:
Hydantoin derivatives have also been investigated for their neuroprotective effects.[4][17] The parent compound, phenytoin, is a well-known anticonvulsant that modulates voltage-gated sodium channels.[18]
-
Modulation of Ion Channels: While the primary mechanism of phenytoin is through sodium channel blockade, other hydantoin derivatives may exhibit different or broader mechanisms of action in the central nervous system.
-
Anti-inflammatory and Antioxidant Effects: Some aminohydantoin derivatives have shown anti-inflammatory and neuroprotective effects in models of Parkinson's disease by reducing pro-inflammatory markers and ameliorating oxidative stress.[4][17] The aminophenyl group in 3-(2-aminophenyl)imidazolidine-2,4-dione could contribute to such activities.
Antimicrobial Activity:
The hydantoin scaffold is present in the antibacterial drug nitrofurantoin. Various other hydantoin derivatives have been synthesized and evaluated for their antimicrobial properties.[10] The specific contribution of the 2-aminophenyl group to antimicrobial activity would require experimental validation.
Conclusion and Future Directions
3-(2-Aminophenyl)imidazolidine-2,4-dione is a molecule of significant interest due to its foundation on the pharmacologically versatile hydantoin scaffold and the inclusion of a strategically placed aminophenyl group. While direct experimental data is currently lacking, this guide provides a robust theoretical framework for its chemical properties, synthesis, and potential biological activities based on extensive data from related compounds.
Future research should focus on the following areas:
-
Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using modern analytical techniques.
-
In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines and a diverse set of kinases to evaluate its anticancer potential. Neuroprotective and antimicrobial assays would also be of significant interest.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with substitutions on the aminophenyl ring and the hydantoin core would provide valuable insights into the SAR and guide the optimization of lead compounds.
-
Mechanism of Action Studies: In-depth biochemical and cellular assays should be conducted to elucidate the precise mechanism(s) of action for any observed biological activity.
The exploration of 3-(2-aminophenyl)imidazolidine-2,4-dione and its derivatives holds considerable promise for the discovery of novel therapeutic agents.
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